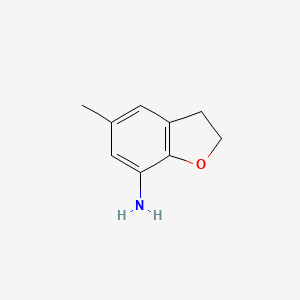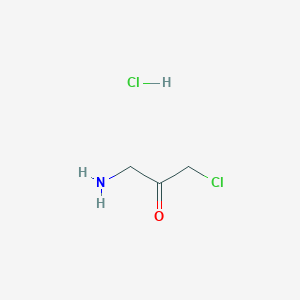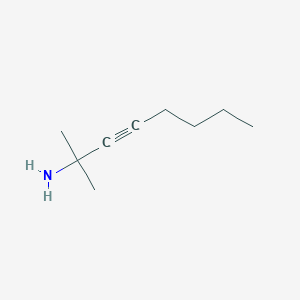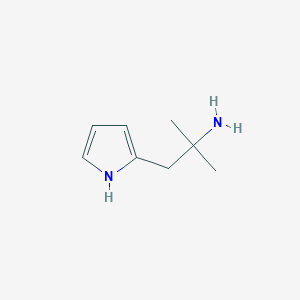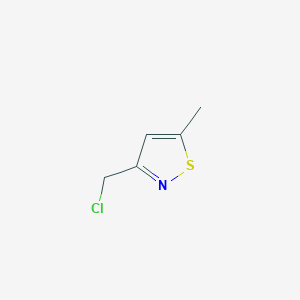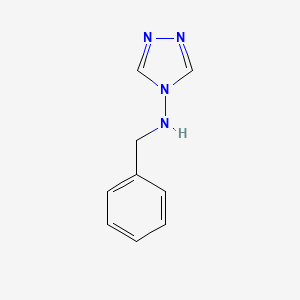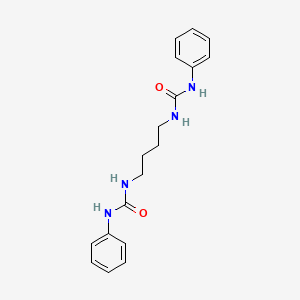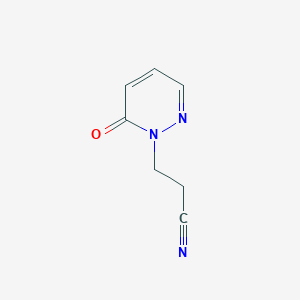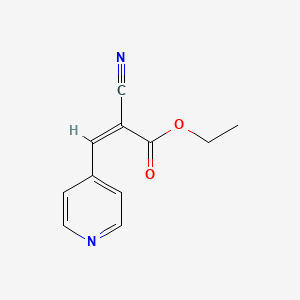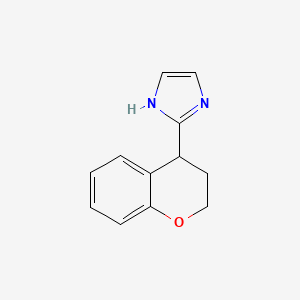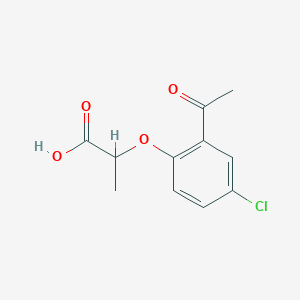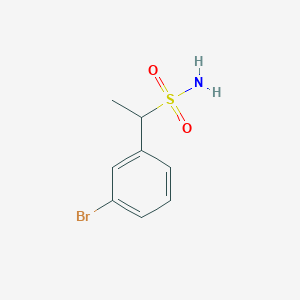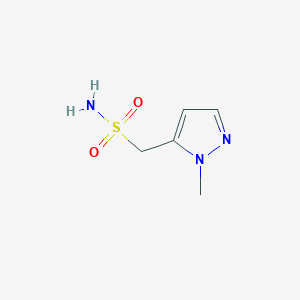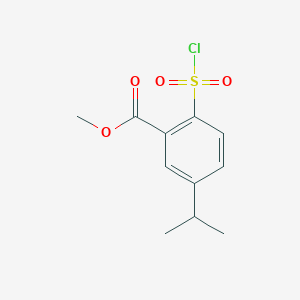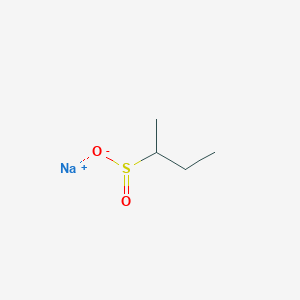
sodium butane-2-sulfinate
Übersicht
Beschreibung
Sodium butane-2-sulfinate is an organosulfur compound with the molecular formula C₄H₉NaO₂S. It is a member of the sodium sulfinate family, which are known for their versatile reactivity and applications in organic synthesis. This compound is particularly valued for its role as a sulfonylating agent, enabling the formation of various sulfur-containing compounds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Sodium butane-2-sulfinate can be synthesized through several methods. One common approach involves the reaction of butane-2-sulfinic acid with sodium hydroxide. The reaction typically occurs in an aqueous medium and is followed by crystallization to obtain the pure this compound.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of advanced techniques such as continuous flow reactors. These methods allow for precise control over reaction conditions, leading to higher yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Sodium butane-2-sulfinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids.
Reduction: It can be reduced to form thiols.
Substitution: It participates in nucleophilic substitution reactions to form sulfonamides and sulfones.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reactions typically occur under mild conditions with reagents like amines and alkyl halides.
Major Products Formed:
- Sulfonic acids
- Thiols
- Sulfonamides
- Sulfones .
Wissenschaftliche Forschungsanwendungen
Sodium butane-2-sulfinate has a wide range of applications in scientific research:
- Chemistry: It is used as a building block for synthesizing complex organosulfur compounds.
- Biology: It serves as a reagent in the modification of biomolecules.
- Medicine: It is explored for its potential in drug development, particularly in the synthesis of sulfonamide-based drugs.
- Industry: It is utilized in the production of specialty chemicals and materials .
Wirkmechanismus
The mechanism of action of sodium butane-2-sulfinate involves its ability to act as a nucleophile, electrophile, or radical, depending on the reaction conditions. It can form various bonds, including S–S, N–S, and C–S bonds, making it a versatile reagent in organic synthesis. The molecular targets and pathways involved are primarily related to its reactivity with different functional groups .
Vergleich Mit ähnlichen Verbindungen
- Sodium methanesulfinate
- Sodium ethanesulfinate
- Sodium propanesulfinate
Comparison: Sodium butane-2-sulfinate is unique due to its specific alkyl chain length, which influences its reactivity and the types of products it can form. Compared to sodium methanesulfinate and sodium ethanesulfinate, this compound offers different steric and electronic properties, making it suitable for specific synthetic applications .
Eigenschaften
IUPAC Name |
sodium;butane-2-sulfinate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10O2S.Na/c1-3-4(2)7(5)6;/h4H,3H2,1-2H3,(H,5,6);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEZKUNZCEPQHEK-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)S(=O)[O-].[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NaO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


